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Alrestatin Sodium

Aldose reductase Enzyme kinetics Diabetic neuropathy

Discontinued ARIs like alrestatin are often unavailable or inconsistently supplied, delaying critical polyol pathway research. Alrestatin sodium resolves this with reliable, high-purity inventory for reproducible diabetic complication modeling. - Selectively inhibits ALR2 (IC50 1.5 µM) over ALR1 (IC50 58 µM), enabling precise target validation. - Validated in vivo benchmark: reduces polyol accumulation in lens and sciatic nerve of STZ-diabetic rats at 0.75 mmol/kg. - Unique 'double-decker' crystallographic binding mode provides structural insights for rational inhibitor design.

Molecular Formula C14H8NNaO4
Molecular Weight 277.21 g/mol
CAS No. 51876-97-2
Cat. No. B1665726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlrestatin Sodium
CAS51876-97-2
SynonymsAlrestatin Sodium;  Alrestatine sodium;  AY-22284A;  AY 22284A;  AY22284A
Molecular FormulaC14H8NNaO4
Molecular Weight277.21 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)[O-].[Na+]
InChIInChI=1S/C14H9NO4.Na/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);/q;+1/p-1
InChIKeyFKZUETPACPDEAD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alrestatin Sodium: Aldose Reductase Inhibition Research


Alrestatin sodium (CAS 51876-97-2) is the sodium salt form of alrestatin (AY-22,284), a first-generation aldose reductase inhibitor (ARI) of the carboxylic acid class [1]. It was the first orally bioavailable ARI to enter clinical trials in the late 1970s and early 1980s for the management of diabetic complications, including neuropathy [2]. Although its clinical development was discontinued due to hepatotoxicity concerns, alrestatin remains a pivotal tool in academic and industrial research for elucidating the role of the polyol pathway in hyperglycemia-induced tissue damage [3].

Noncompetitive aldose reductase inhibitor
Orally bioavailable for in vivo polyol pathway studies
First-generation ARI with distinct binding mode

Alrestatin Sodium Differentiation from Other ARIs


Despite belonging to the same class of aldose reductase inhibitors (ARIs), compounds like alrestatin, sorbinil, tolrestat, and epalrestat exhibit significant differences in their enzyme inhibition kinetics, selectivity profiles, and in vivo pharmacological outcomes. These differences are rooted in their distinct chemical structures and binding modes, which preclude the interchangeability of ARIs in research settings [1]. For instance, the noncompetitive versus uncompetitive inhibition mechanisms, as well as differential selectivity for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1), can lead to divergent experimental results and toxicity profiles [2]. Therefore, direct, quantitative comparison is essential for selecting the appropriate compound for a specific study.

Noncompetitive inhibition mechanism may not translate to uncompetitive ARI profiles like sorbinil.
ALR2 selectivity context may differ from other ARIs, impacting polyol pathway endpoint interpretation.
In vivo pharmacological outcomes are compound-specific; direct substitution without validation may shift results.

Quantitative Evidence: Alrestatin vs. Comparator ARIs


Inhibition Kinetics vs. Sorbinil in Human Brain

In a direct head-to-head comparison, alrestatin demonstrated a Ki value of 170-320 µM for human brain aldose reductase, whereas sorbinil exhibited a Ki of 150 µM for the same enzyme [1]. The inhibition by alrestatin was noncompetitive for both aldose reductase and hexonate dehydrogenase, with a slightly stronger effect on the latter (Ki: 52-250 µM) [1]. In contrast, sorbinil showed uncompetitive inhibition for aldose reductase and was far more potent against hexonate dehydrogenase (Ki: 5 µM) [1].

Inhibition Kinetics vs Sorbinil
Head-to-head
Alrestatin Ki: 170–320 µM vs Sorbinil Ki: 150 µM
Broader aldo-keto reductase inhibition profile
Noncompetitive vs uncompetitive; human brain ALR2
Aldose reductase Enzyme kinetics Diabetic neuropathy

ALR2 Selectivity over ALR1 in Rat Tissues

Alrestatin inhibits rat lens aldose reductase with an IC50 of 1.5 µM, while its inhibition of rat kidney aldehyde reductase is significantly weaker, with an IC50 of 58 µM . This represents a 38.7-fold selectivity for the target enzyme over the related off-target.

ALR2 Selectivity over ALR1
Class-level
38.7-fold
Reported target selectivity for polyol pathway studies
Rat lens vs kidney; IC50 1.5 µM (ALR2) vs 58 µM (ALR1)
Selectivity Aldose reductase Aldehyde reductase

In Vivo Polyol Reduction in Diabetic Rat Models

In a streptozotocin-induced diabetic rat model, administration of alrestatin at a dose of 0.75 mmol/kg significantly inhibited the accumulation of polyols (sorbitol) in the lens and sciatic nerve . This finding directly demonstrates the compound's ability to modulate the polyol pathway in vivo, a key endpoint in diabetic complication research.

In Vivo Polyol Modulation
Class-level
Reduced sorbitol accumulation in lens and nerve
Supports polyol pathway endpoint in diabetic rat model
0.75 mmol/kg dose; streptozotocin-induced model
In vivo Polyol pathway Diabetic neuropathy

Symptom Improvement in Diabetic Neuropathy

In a clinical study involving two diabetic patients with severe peripheral neuropathy, intravenous administration of alrestatin (50 mg/kg) resulted in subjective improvement of clinical symptoms within 2 days, with effects lasting approximately 3 weeks post-infusion [1]. A separate 4-week, double-blind, placebo-controlled trial in 30 patients with diabetic polyneuropathy found significant differences favoring alrestatin over placebo for multiple measured variables, despite persistent hyperglycemia [2].

Neuropathy Symptom Endpoint
Trial context
Reported improvement vs placebo in 30-patient trial
Reported endpoint response context; data to verify
Intravenous and oral administration; limited sample
Clinical trial Diabetic neuropathy Patient-reported outcomes

Double-Decker Binding Mode in Aldose Reductase

X-ray crystallography studies have revealed a unique binding mode for alrestatin with a mutant form of human aldose reductase (C298A/W219Y). In this structure, two molecules of alrestatin bind to the active site in a stacked, 'double-decker' arrangement [1]. This binding mode is distinct from other ARIs and provides a structural basis for understanding inhibitor specificity and for designing novel, more selective inhibitors.

Double-Decker Binding Mode
Method context
2:1 inhibitor:enzyme stacked arrangement
Supports structure-based inhibitor design
X-ray crystallography, mutant ALR2
X-ray crystallography Binding mode Structure-activity relationship

Alrestatin Sodium Research Applications


In Vitro Enzyme Kinetics and Selectivity Profiling

Researchers can utilize alrestatin sodium to explore the nuances of aldose reductase inhibition kinetics, particularly in head-to-head comparisons with other ARIs like sorbinil. The distinct noncompetitive inhibition mechanism and selectivity profile (IC50 1.5 µM for ALR2 vs. 58 µM for ALR1) make it a valuable tool for dissecting the roles of specific aldo-keto reductases in the polyol pathway .

In Vivo Diabetic Complication Models

Alrestatin sodium is a suitable reference compound for validating in vivo models of diabetic neuropathy and cataract formation. Its demonstrated efficacy in reducing polyol accumulation in the lens and sciatic nerve of streptozotocin-induced diabetic rats at a dose of 0.75 mmol/kg provides a benchmark for evaluating novel ARIs or other therapeutic interventions .

Structural Biology and Computational Drug Design

The unique 'double-decker' binding mode of alrestatin to human aldose reductase, revealed by X-ray crystallography, offers a distinct starting point for structure-based drug design [1]. Computational chemists can use this structural data to model novel inhibitor scaffolds or to investigate the molecular determinants of inhibitor binding and selectivity within the aldo-keto reductase family.

Application
Selection Property
Validation Focus
Enzyme kinetics & selectivity profiling
Noncompetitive inhibition mechanism
Kinetic comparison with other ARIs
Polyol pathway endpoint studies
In vivo model applicability
Tissue polyol accumulation endpoints
Structure-based inhibitor design
Unique crystallographic binding mode
Binding stoichiometry & scaffold modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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